![molecular formula C12H19N3O3S B4415785 Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B4415785.png)
Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate: is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a tert-butyl group, a methylthio group, and a pyrrolidinecarboxylate moiety
Preparation Methods
The synthesis of Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-(methylthio)-1,3,4-oxadiazole with tert-butyl 1-pyrrolidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate: This compound has a similar tert-butyl and methylthio group but differs in the core structure, which is a pyrimidine ring instead of an oxadiazole ring.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-pyrrolidinecarboxylate): This compound has a similar tert-butyl and pyrrolidinecarboxylate moiety but differs in the substituents on the oxadiazole ring.
The uniqueness of Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-7-5-6-8(15)9-13-14-10(17-9)19-4/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGZQYGRHKFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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